![molecular formula C7H3Cl3O3 B147637 3,5,6-Trichlorosalicylic acid CAS No. 40932-60-3](/img/structure/B147637.png)
3,5,6-Trichlorosalicylic acid
Overview
Description
3,5,6-Trichlorosalicylic acid (TCSA) is a derivative of salicylic acid with three chlorine atoms substituted at the 3rd, 5th, and 6th positions of the aromatic ring. It is a compound of interest due to its unique photophysical properties and potential applications in various fields, including as an intermediate in chemical synthesis .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of TCSA, they do provide insights into related compounds and methodologies that could be adapted for TCSA synthesis. For instance, the synthesis of 3,6-dichlorosalicylic acid, a closely related compound, involves starting with 2,5-dichloronitrobenzene and involves reduction, diazotization, and carboxylation reactions under high temperature and pressure to achieve a high yield and purity . This method could potentially be modified to synthesize TCSA by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of TCSA has been studied using quantum chemical calculations, including Hartree-Fock and Density Functional Theory methods. These studies have provided a detailed understanding of the molecular system and have shown that the chlorine substitutions significantly impact the photophysics of TCSA compared to its parent compound, salicylic acid .
Chemical Reactions Analysis
TCSA exhibits interesting chemical behavior, such as the Excited State Intramolecular Proton Transfer (ESIPT) reaction, which is evident from its dual emission and large Stokes shift. The photophysical study of TCSA has shown that the ESIPT process is operative, and the chlorine substitutions play a crucial role in this behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of TCSA are characterized by its spectroscopic signature, which includes anomalous dual emission and a large Stokes shift. The solvent polarity and pH of the medium have been used to study the photophysics of TCSA, revealing the complexities induced by chlorine substitution. The presence of chlorine atoms in the molecule affects its interactions and the nature of its excited states .
Scientific Research Applications
Antibacterial Activity and Metal Complexation
3,5,6-Trichlorosalicylic acid (TCSA) itself does not show significant antibacterial activity. However, its metal complexes have demonstrated enhanced antibacterial effectiveness. Metal complexes such as Mn(II)-TCSA and Ni(II)-TCSA exhibit better activity against selected bacterial strains, with a minimal inhibitory concentration (MIC) range of 20–50 µg/L. These findings suggest potential applications of TCSA metal complexes in targeted antibacterial treatments (Kumar et al., 2018).
Photophysical Properties
The photophysical properties of TCSA have been extensively studied. Anomalous dual emission with a large Stokes shift and negligible solvent polarity dependence characterizes its spectroscopic signature, indicating an Excited State Intramolecular Proton Transfer (ESIPT) reaction. These unique properties highlight TCSA's potential in photophysical applications (Paul, Samanta, & Guchhait, 2011).
Role in Systemic Acquired Resistance in Plants
TCSA has been found to induce systemic acquired resistance (SAR) in plants, which is a plant defense mechanism against pathogens. Studies have shown that halogenated salicylates, including TCSA, can induce more pathogenesis-related proteins than salicylic acid, a primary signal in SAR. This suggests a potential use of TCSA in developing new plant protection agents (Silverman et al., 2005).
Synthesis of Derivatives
The synthesis of TCSA derivatives, such as 3,6-Dichlorosalicylic acid, has been explored. These derivatives are important in the production of various compounds like herbicides. The synthesis methods developed offer a simple and economic approach to obtaining high-purity products, which is essential for commercial applications (Xiao-y, 2015).
Environmental Degradation Studies
Studies on the degradation of TCSA and its transformation products, such as 3,5,6-trichloropyridinol, have been conducted in aquatic systems. These studies are crucial in understanding the environmental fate and impact of TCSA and its derivatives, especially in water treatment and environmental pollution scenarios (Petty et al., 2001).
Mechanism of Action
For more in-depth research, you might explore the photophysical aspects of TCSA, as it exhibits anomalous dual emission and an excited state intramolecular proton transfer (ESIPT) reaction . Keep in mind that further studies are needed to fully elucidate its mechanisms. 🧪
: On the Photophysics of 3,5,6-Trichlorosalicylic Acid: Spectroscopic Study Combined with Hartree-Fock and Density Functional Theory Calculations
properties
IUPAC Name |
2,3,5-trichloro-6-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHCUZVBIMTHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068265 | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40932-60-3 | |
Record name | 2,3,5-Trichloro-6-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40932-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040932603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6-trichlorosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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